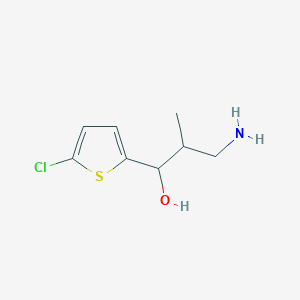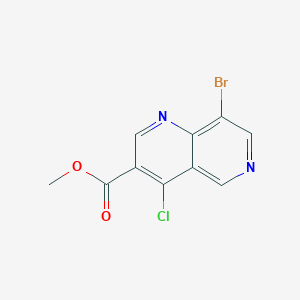
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a naphthyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form diarylated products.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and diarylated compounds.
Scientific Research Applications
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for other complex molecules
Mechanism of Action
The mechanism of action of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different substitution patterns and may exhibit distinct biological activities.
1,8-Naphthyridines: These derivatives have a different arrangement of nitrogen atoms and can have unique chemical properties.
Uniqueness
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, chlorine, and methyl carboxylate groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H6BrClN2O2 |
|---|---|
Molecular Weight |
301.52 g/mol |
IUPAC Name |
methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H6BrClN2O2/c1-16-10(15)6-3-14-9-5(8(6)12)2-13-4-7(9)11/h2-4H,1H3 |
InChI Key |
OOCLIOJMSSEJKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13186772.png)

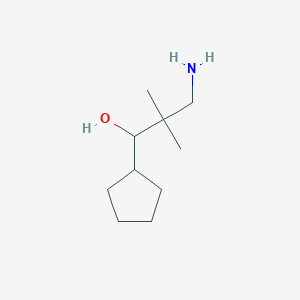
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
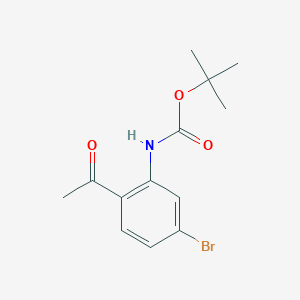

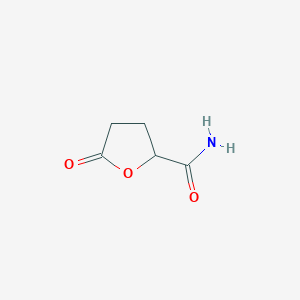
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
amine](/img/structure/B13186817.png)
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
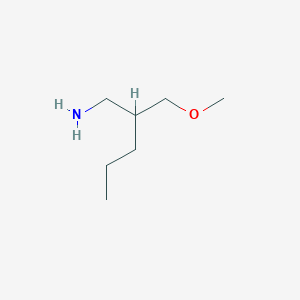
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)
